

Cox-2-IN-14 synthesis and chemical characterization

Author: Smolecule Technical Support Team. **Date:** February 2026

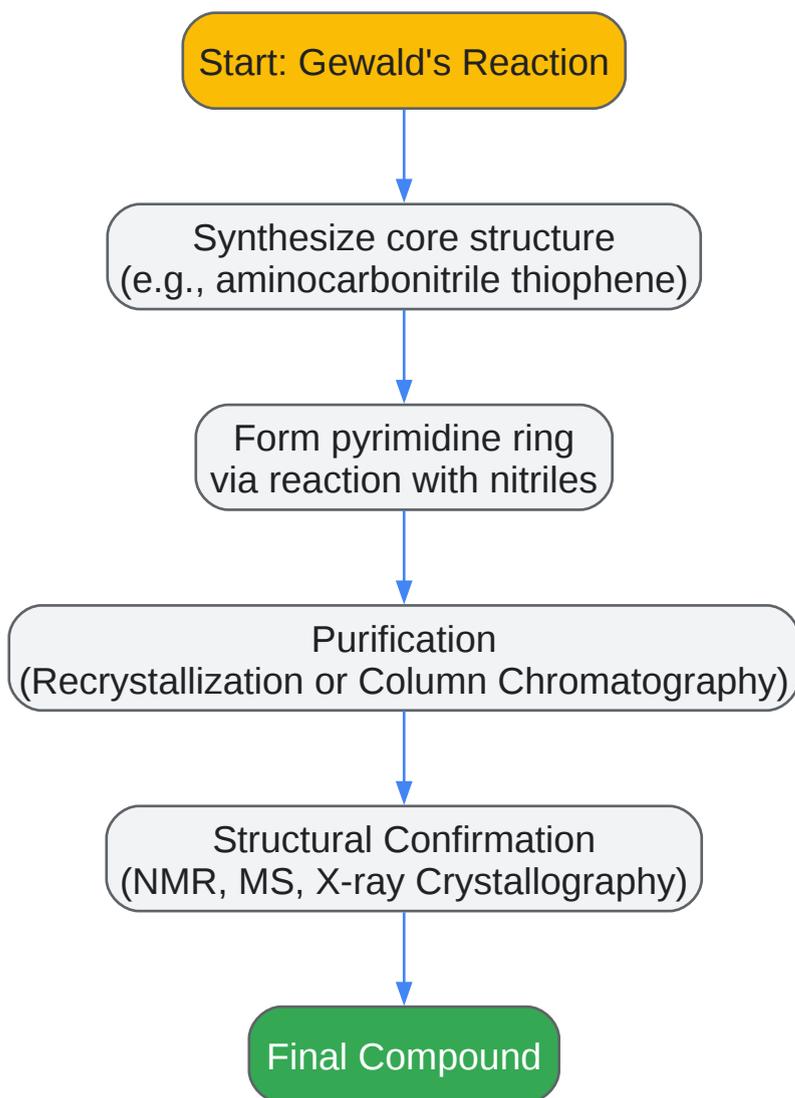
Compound Focus: Cox-2-IN-14

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Related Chemical Scaffolds & Synthesis Workflows

While **Cox-2-IN-14** itself is not detailed, researchers are actively developing other selective COX-2 inhibitors. The synthesis of these compounds often follows a multi-step pathway, as illustrated in the workflow below.



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Diagram note: A generalized synthesis workflow for fused pyrimidine COX-2 inhibitors, adaptable for novel compounds [1].

One prominent scaffold is the **2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine** [1]. Key structural features for COX-2 inhibition include:

- A **hydrophobic group** (alkyl or aryl) at the 2-position.
- Key functional groups at the 4-position, such as a **free amino, amido, sulfonamido, or urea group**.

Experimental Protocols for Key Analyses

For the characterization of new COX-2 inhibitors, the following experimental protocols are standard in the field.

In Vitro COX Inhibition Assay

This assay measures a compound's ability to directly inhibit the COX-1 and COX-2 enzymes.

- **Enzyme Source:** Human recombinant COX-2 and COX-1 (often from sheep) [2] [1].
- **Procedure:** The enzyme is activated with a cofactor solution. Test compounds at various concentrations are incubated with the enzyme, and the reaction is initiated by adding a substrate (e.g., arachidonic acid). Catalytic activity is measured by monitoring the appearance of a specific product over time using a spectrophotometer [2].
- **Data Analysis:** The percentage inhibition is calculated, and the half-maximal inhibitory concentration (IC_{50}) is determined by plotting inhibition against sample concentration [2].

Molecular Docking

This computational method predicts how a compound binds to the active site of the COX-2 enzyme.

- **Protein Structure:** The crystal structure of COX-2 (e.g., PDB ID 5IKR) is used [1].
- **Procedure:** The compound's 3D structure is docked into the COX-2 active site. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues like **Arg120, Tyr355, Ser530, and Arg513** are analyzed to understand selectivity and potency [2] [1].

Quantitative Data from Related Potent Inhibitors

The table below summarizes quantitative data for highly active compounds from recent studies, which can be used as benchmarks.

Compound ID / Scaffold	COX-2 IC_{50}	Selectivity Index (COX-2/COX-1)	Key Characterization Methods
(S)-3a (Acridone-indole hybrid) [3]	0.6 nM	1666	ITC, UV-Vis, NMR, HRMS, In vivo anti-inflammatory assays

Compound ID / Scaffold	COX-2 IC ₅₀	Selectivity Index (COX-2/COX-1)	Key Characterization Methods
R3 (Sulphonyl hydrazide) [2]	0.84 μM	Not specified	(¹ H)NMR, (¹³ C)NMR, MTT assay, In vivo paw edema
Compound 9 (Pyrazole derivative) [4]	0.26 μM	192.3	NMR, HRMS, Molecular docking, In vivo anti-inflammatory assays

A Proposed Path for Your Research

To obtain information on **Cox-2-IN-14** specifically, you could:

- **Search Patent Databases:** Technical details for specific experimental compounds are often disclosed in patent applications before appearing in journal articles.
- **Contact Suppliers:** Companies that sell the compound for research purposes (e.g., MedChemExpress, Selleckchem) may provide datasheets with characterization data, synthetic routes, or bioactivity profiles upon request.
- **Consult Related Literature:** Deeply investigate the most similar chemical classes mentioned, particularly the pyrimidine and pyrazole derivatives, as the synthesis and characterization will be highly analogous [4] [1].

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To cite this document: Smolecule. [Cox-2-IN-14 synthesis and chemical characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12884300#cox-2-in-14-synthesis-and-chemical-characterization>]

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